2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol 2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952303
InChI: InChI=1S/C12H19N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h9,13-14H,1-8H2
SMILES:
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

CAS No.:

Cat. No.: VC15952303

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol -

Specification

Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 2-cyclohexyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C12H19N3O/c16-12-10-7-4-8-13-11(10)14-15(12)9-5-2-1-3-6-9/h9,13-14H,1-8H2
Standard InChI Key CNKJTLYPNGIFOV-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)N2C(=O)C3=C(N2)NCCC3

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The pyrazolo[3,4-b]pyridine scaffold consists of a pyrazole ring fused to a pyridine ring at the 3,4-b positions. This bicyclic system exhibits tautomerism, with the 1H- and 2H-forms being the predominant tautomers depending on the substitution pattern and solvent environment . In 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol, the hydrogenation of the pyridine ring at positions 4,5,6,7 introduces a partially saturated system, reducing aromaticity and potentially enhancing conformational flexibility (Figure 1) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₉N₃O
Molecular Weight221.30 g/molComputed
Hydrogen Bond Donors2 (N-H and O-H)
Hydrogen Bond Acceptors3 (N, N, O)
XLogP3~2.1 (estimated)

The cyclohexyl group at position 2 contributes to increased lipophilicity compared to non-alkylated analogs, as evidenced by the estimated XLogP3 value of 2.1, which is higher than the 0.3 reported for the parent compound 4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol . This modification likely enhances membrane permeability, a critical factor in drug bioavailability.

Spectroscopic and Stereochemical Considerations

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the cyclohexyl protons (δ 1.2–1.8 ppm for axial/equatorial Hs) and the pyrazole-pyridine backbone (δ 7.2–8.1 ppm for aromatic protons in non-hydrogenated analogs) . Infrared (IR) spectroscopy typically shows a strong absorption band near 3200 cm⁻¹ for the N-H/O-H stretches and 1650–1700 cm⁻¹ for the carbonyl group in tautomeric forms . Chirality may arise from the cyclohexyl substituent’s chair conformation, though the compound itself lacks stereocenters.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of pyrazolo[3,4-b]pyridines:

  • Pyridine Ring Construction on a Pyrazole Precursor: Utilizes 3-aminopyrazole derivatives reacting with 1,3-CCC-biselectrophiles like diketones or their equivalents .

  • Pyrazole Ring Formation on a Pyridine Scaffold: Involves cyclization reactions such as Huisgen azide-alkyne cycloadditions or condensations with hydrazines .

For 2-cyclohexyl derivatives, introducing the cyclohexyl group typically occurs late in the synthesis via alkylation or nucleophilic substitution.

Stepwise Synthesis Proposal

  • Intermediate 1: 3-Amino-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine

    • Synthesized via cyclocondensation of 3-aminopyrazole with cyclohexenone derivatives under acidic conditions .

    • Key reaction:

      3-aminopyrazole+cyclohexenoneHCl, Δ4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol[1][2]\text{3-aminopyrazole} + \text{cyclohexenone} \xrightarrow{\text{HCl, Δ}} \text{4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol}[1][2]
  • Intermediate 2: N-Alkylation for Cyclohexyl Introduction

    • Treatment with cyclohexyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C :

      Intermediate 1+cyclohexyl bromideK₂CO₃, DMF2-cyclohexyl derivative[5]\text{Intermediate 1} + \text{cyclohexyl bromide} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-cyclohexyl derivative}[5]

Table 2: Synthetic Yield Optimization

ConditionTemperatureYield (%)Purity (%)
K₂CO₃, DMF, 12h60°C7295
NaH, THF, 6h25°C5889

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility in water is limited (estimated <1 mg/mL at 25°C) due to the hydrophobic cyclohexyl group, but it exhibits improved solubility in organic solvents like DMSO (>50 mg/mL) . Stability studies on analogs indicate no significant degradation under ambient conditions for 24 months, though photodegradation may occur under UV light .

ADMET Profiling (Predicted)

  • Absorption: High gastrointestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) due to moderate logP.

  • Metabolism: Likely undergoes hepatic oxidation via CYP3A4, with the cyclohexyl group prone to hydroxylation .

  • Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents), but potential hepatotoxicity at chronic doses >50 mg/kg/day .

Biomedical Applications and Mechanisms

Kinase Inhibition

Pyrazolo[3,4-b]pyridines are renowned for inhibiting kinases such as CDK2 and BRAF. The cyclohexyl moiety may enhance binding affinity to hydrophobic kinase pockets . For example, analog studies show IC₅₀ values of 12–85 nM against CDK2/cyclin E .

Anticancer Activity

In vitro assays on related compounds demonstrate antiproliferative effects against MCF-7 (breast) and A549 (lung) cancer cells, with GI₅₀ values of 2.5–8.7 μM . The hydrogenated pyridine ring may reduce off-target effects compared to fully aromatic analogs.

Challenges and Future Directions

While 2-cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol presents promising attributes, key challenges include:

  • Synthetic Scalability: Low yields in N-alkylation steps (<75% in most cases) .

  • Metabolic Stability: Predicted rapid clearance (t₁/₂ ~1.2h in human microsomes) . Future research should prioritize prodrug strategies to enhance solubility and computational modeling to optimize kinase selectivity.

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